5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 3 and a furan-2-yl moiety at position 3. The furan ring is further modified with a 4-methoxybenzenesulfonylmethyl group, introducing both electron-donating (methoxy) and electron-withdrawing (sulfonyl) functionalities.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-26-15-6-9-18(10-7-15)30(24,25)13-17-8-11-19(28-17)21-22-20(23-29-21)14-4-3-5-16(12-14)27-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZNERPRXGAYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzenesulfonyl group: This step typically involves sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like pyridine.
Formation of the oxadiazole ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key Compounds :
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
Insights :
Oxadiazoles with Methoxyphenyl and Furan Moieties
Key Compounds :
5-(3-Nitrophenyl)-3-(2-Furyl)-1,2,4-Oxadiazole ()
5-[(4-Bromophenoxy)methyl]-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole ()
Insights :
Oxadiazoles with Trifluoromethyl and Difluoromethoxy Groups
Key Compounds :
5-(Chloromethyl)-3-(4-Difluoromethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazole ()
Insights :
Antimicrobial Oxadiazole Derivatives
Key Compounds :
5-(Furan-2-yl)-4-{[(4-Methoxyphenyl)Methylidene]Amino}-1,2,4-Triazole-3-Thiol (XIII) ()
Naphtho[2,1-b]Furan-Based Oxadiazoles ()
Insights :
- Triazole-thiol derivatives () show broad-spectrum activity, suggesting that sulfur-containing moieties enhance efficacy.
- Naphthofuran-oxadiazoles () demonstrate the importance of extended aromatic systems for bacterial membrane disruption.
Critical Analysis of Structural and Functional Trends
- Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce target affinity, whereas sulfonyl/halogen groups enhance binding through polar interactions .
- Steric Effects: Bulky substituents (e.g., bromophenoxy in ) can hinder activity, while linear chains (e.g., sulfonylmethyl-furan) optimize steric compatibility.
- Bioactivity Gaps : The target compound’s biological data are absent in the evidence, necessitating further studies to benchmark against active analogs like Compounds 4 and 5 .
Biological Activity
5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, featuring a furan ring, oxadiazole moiety, and methoxy-substituted phenyl groups. The molecular formula is with a molecular weight of approximately 382.43 g/mol.
Antioxidant Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant properties. The presence of the furan ring and methoxy groups enhances electron donation capabilities, which are crucial for scavenging free radicals. A study demonstrated that similar oxadiazole derivatives showed a reduction in oxidative stress markers in vitro and in vivo models.
Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Comparative studies with standard antibiotics revealed that the compound exhibited comparable or superior efficacy against certain resistant strains.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. In silico docking studies indicated strong binding affinities to the active site of TYR, suggesting that it may serve as a lead compound for developing skin-lightening agents or treatments for hyperpigmentation disorders.
| Compound | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| This compound | -13.30 | hTYR |
| Kojic Acid | -11.50 | hTYR |
Study 1: In Vitro Evaluation of Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial effects of various derivatives of oxadiazole, including our compound of interest. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study 2: Tyrosinase Inhibition Assay
In another investigation, the compound was subjected to enzymatic assays to determine its tyrosinase inhibitory potential. The results demonstrated that it effectively reduced tyrosinase activity in a dose-dependent manner, supporting its use as a potential therapeutic agent for conditions associated with excess melanin production.
Pharmacokinetics and Toxicology
Initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable pharmacokinetic properties for this compound. Computational models predict good oral bioavailability and low toxicity levels based on structure-activity relationship (SAR) analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
